An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic acid
An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Isobutylpiperidine-4-carboxylic acid (CAS No. 901313-95-9) is a substituted piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a piperidine core, a carboxylic acid functional group, and an isobutyl substituent on the nitrogen atom, offers a compelling scaffold for the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent feature in numerous centrally active pharmaceuticals, and the isobutyl group imparts increased lipophilicity, which can favorably influence the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, potential applications in drug development, and the safety and handling considerations for 1-Isobutylpiperidine-4-carboxylic acid.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions with biological targets have cemented its status as a privileged scaffold in drug design. The incorporation of a carboxylic acid at the 4-position provides a crucial handle for further chemical modification, enabling the construction of more complex molecular architectures. The N-isobutyl substituent introduces lipophilicity, a critical parameter in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. This strategic combination of functionalities makes 1-Isobutylpiperidine-4-carboxylic acid a molecule of considerable interest for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 901313-95-9 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.27 g/mol | [2] |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid | [1] |
| Appearance | Light Yellow to Yellow Solid | [3] |
| Purity | >95% | [2] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Not specified; likely soluble in organic solvents. |
Synthesis and Manufacturing: A Plausible Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 1-Isobutylpiperidine-4-carboxylic acid is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methods for the N-alkylation of piperidine derivatives. The most logical approach involves the reductive amination of piperidine-4-carboxylic acid (also known as isonipecotic acid) with isobutyraldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-Isobutylpiperidine-4-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles.
Materials:
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Piperidine-4-carboxylic acid (1 equivalent)
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Isobutyraldehyde (1.1 equivalents)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
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Acetic acid (catalytic amount)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine-4-carboxylic acid and the chosen solvent (DCM or DCE).
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Addition of Aldehyde: Add isobutyraldehyde to the suspension, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
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Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic, so cooling with an ice bath may be necessary.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure 1-Isobutylpiperidine-4-carboxylic acid.
Causality in Experimental Choices:
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Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carboxylic acid functionality compared to stronger reducing agents like lithium aluminum hydride.
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Solvent Selection: Dichloromethane or 1,2-dichloroethane are common solvents for reductive aminations as they are relatively non-reactive and effectively solubilize the reactants.
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Catalytic Acid: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the piperidine nitrogen and promoting the formation of the iminium ion intermediate.
Applications in Drug Discovery and Development
The structural features of 1-Isobutylpiperidine-4-carboxylic acid make it a valuable scaffold for the synthesis of a variety of pharmacologically active compounds. The piperidine core is a key component in many CNS-active drugs, and the N-isobutyl group can enhance blood-brain barrier permeability due to its lipophilic nature.
Potential Therapeutic Areas:
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Neurological Disorders: The piperidine moiety is a common feature in drugs targeting neurological disorders. Derivatives of 1-Isobutylpiperidine-4-carboxylic acid could be explored as potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and psychiatric disorders.
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Analgesics: The 4-anilinopiperidine scaffold, a close relative, is the basis for potent opioid analgesics. This suggests that derivatives of 1-Isobutylpiperidine-4-carboxylic acid could be investigated for their analgesic properties.
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Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active sites of various enzymes. This opens up possibilities for designing inhibitors for a range of enzymatic targets.
Illustrative Pathway for Derivatization
Caption: Derivatization potential of the core molecule.
Safety and Handling
Based on the GHS hazard statements provided by a commercial supplier, 1-Isobutylpiperidine-4-carboxylic acid should be handled with appropriate care in a laboratory setting.[1]
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
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Store in a cool, dry, and well-ventilated area.
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Keep the container tightly closed.
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Handle in a fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
1-Isobutylpiperidine-4-carboxylic acid represents a promising and versatile building block for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural analogy to well-established pharmacophores, particularly in the realm of CNS-active drugs, underscores its potential in drug discovery and development. The proposed synthetic route provides a practical and efficient method for its preparation, enabling further exploration of its chemical space and pharmacological properties. As with any chemical reagent, adherence to appropriate safety protocols is paramount during its handling and use.
References
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American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]
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Saeed, A., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Isobutylpiperidine-4-carboxylic acid. Retrieved from [Link]
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- Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Retrieved from [Link]
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ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
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MDPI. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
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University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
- Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
